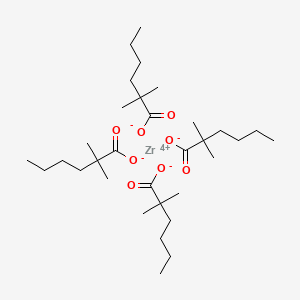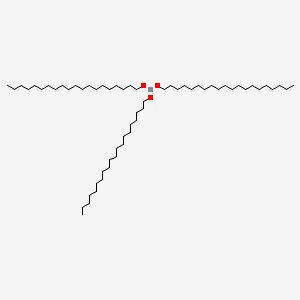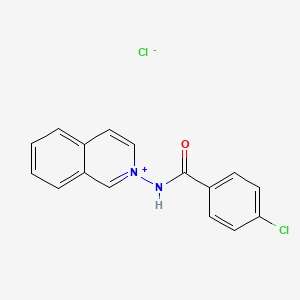
2-((4-Chlorobenzoyl)amino)-isoquinolinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Chlorobenzoyl)amino)-isoquinolinium chloride is a chemical compound that features a combination of isoquinoline and chlorobenzoyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzoyl)amino)-isoquinolinium chloride typically involves the reaction of isoquinoline with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity.
Industrial Production Methods
For industrial production, the synthesis process may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.
化学反応の分析
Types of Reactions
2-((4-Chlorobenzoyl)amino)-isoquinolinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Substituted isoquinoline compounds.
科学的研究の応用
2-((4-Chlorobenzoyl)amino)-isoquinolinium chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 2-((4-Chlorobenzoyl)amino)-isoquinolinium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, alteration of gene expression, and interference with metabolic processes.
類似化合物との比較
Similar Compounds
4-Chlorobenzoyl chloride: A precursor in the synthesis of 2-((4-Chlorobenzoyl)amino)-isoquinolinium chloride.
Isoquinoline: The core structure of the compound, known for its diverse chemical reactivity.
Quinoline derivatives: Structurally related compounds with similar biological activities.
Uniqueness
This compound is unique due to its combined structural features of isoquinoline and chlorobenzoyl groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
76326-96-0 |
|---|---|
分子式 |
C16H12Cl2N2O |
分子量 |
319.2 g/mol |
IUPAC名 |
4-chloro-N-isoquinolin-2-ium-2-ylbenzamide;chloride |
InChI |
InChI=1S/C16H11ClN2O.ClH/c17-15-7-5-13(6-8-15)16(20)18-19-10-9-12-3-1-2-4-14(12)11-19;/h1-11H;1H |
InChIキー |
ZHXAQWHTTNNMSB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=[N+](C=CC2=C1)NC(=O)C3=CC=C(C=C3)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide](/img/structure/B13776950.png)
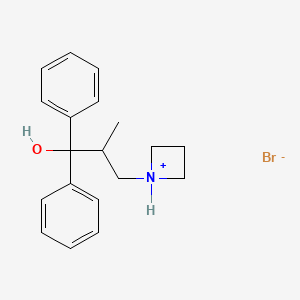

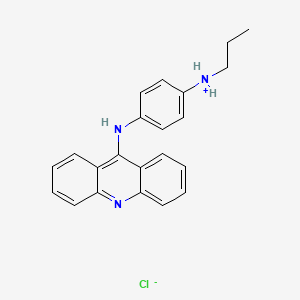
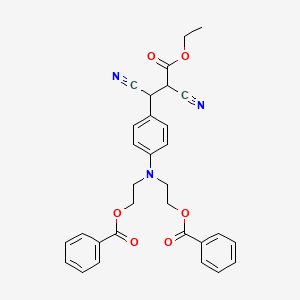

![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13776978.png)

